Boc-D-Methyltyrosine(Benzyl)-Hydroxyl is a derivative of the amino acid tyrosine, specifically designed for applications in peptide synthesis and medicinal chemistry. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which stabilizes the amino group during chemical reactions, and a benzyl group protecting the hydroxyl moiety. This compound plays a critical role in the synthesis of peptides, particularly those involving tyrosine derivatives, due to its unique structural properties and functional groups.
Boc-D-Methyltyrosine(Benzyl)-Hydroxyl is synthesized from tyrosine through a series of chemical reactions involving protection, methylation, and benzylation. The primary starting material is L-tyrosine, which undergoes various modifications to yield the final product. The compound is commercially available from multiple suppliers, including BenchChem and other chemical vendors specializing in amino acid derivatives.
This compound belongs to the class of protected amino acids, specifically categorized under derivatives of tyrosine. It is primarily utilized in organic synthesis and pharmaceutical applications, particularly in the development of peptide-based therapeutics.
The synthesis of Boc-D-Methyltyrosine(Benzyl)-Hydroxyl involves several key steps:
The reaction conditions are optimized for each step to ensure high yields and purity. For instance, the use of organic solvents and controlled temperatures can significantly affect the efficiency of protection and deprotection reactions.
The molecular structure of Boc-D-Methyltyrosine(Benzyl)-Hydroxyl comprises:
The chemical formula for this compound is C₁₄H₁₉NO₃, with a molecular weight of approximately 253.31 g/mol.
Boc-D-Methyltyrosine(Benzyl)-Hydroxyl can participate in several types of chemical reactions:
Deprotection typically involves acidic conditions for Boc removal and catalytic hydrogenation for benzyl removal, leading to free tyrosine derivatives or extended peptide chains as products.
The mechanism by which Boc-D-Methyltyrosine(Benzyl)-Hydroxyl exerts its effects primarily involves its incorporation into peptide sequences during synthesis. The protective groups ensure stability throughout synthetic processes while allowing selective reactions at other functional sites.
Boc-D-Methyltyrosine(Benzyl)-Hydroxyl has significant applications in various scientific fields:
Boc-D-MeTyr(Bzl)-OH serves as a crucial building block in Boc-based solid-phase peptide synthesis (SPPS), where its orthogonal protecting scheme enables precise chain assembly. The tert-butyloxycarbonyl (Boc) group provides temporary α-amine protection, readily cleaved by trifluoroacetic acid (TFA), while the benzyl (Bzl) ether safeguards the phenolic hydroxyl group of tyrosine. This dual protection remains stable during iterative deprotection cycles but is simultaneously removed during final strong acidolytic cleavage (HF, TFMSA, or TMSOTf) from resin supports [6] [8]. The benzyl ether protection is particularly advantageous for tyrosine due to its robust acid stability during repetitive TFA treatments, preventing premature deprotection that could lead to side-chain modifications or oxidation. However, under prolonged acidic conditions, benzyl groups can migrate from the oxygen atom to the tyrosine ring, generating undesired side products. This necessitates careful optimization of deprotonation times and scavenger systems (e.g., thioanisole) to suppress rearrangement .
Comparative protecting group strategies reveal distinct advantages for benzyl-based protection over alternative approaches in Boc chemistry. For tyrosine residues positioned early in long syntheses, the brominated benzyl variant (2-Br-Z) offers enhanced migration resistance due to steric and electronic effects. This derivative, exemplified by Boc-D-Tyr(2-Br-Z)-OH, demonstrates superior stability during extended TFA exposures, making it preferable for complex or lengthy peptide sequences [5]. When integrating Boc-D-MeTyr(Bzl)-OH into Merrifield resin systems, the steric bulk of the methyl group on the tyrosine α-carbon necessitates optimized coupling protocols. Elevated temperatures (40-50°C) or extended reaction times with potent activators like HBTU/HOBt ensure near-quantitative coupling efficiency, minimizing deletion sequences [6] [9].
Table 1: Protecting Group Stability in Boc-SPPS for Tyrosine Derivatives
Protecting Group | Relative Acid Stability | Migration Risk | Optimal Cleavage Conditions |
---|---|---|---|
Benzyl (Bzl) | Moderate | Moderate | HF, 0°C, 60 min |
2-Bromobenzyl (2-Br-Z) | High | Low | HF, 0°C, 90 min |
Cyclohexyl | High | Very Low | TFMSA/TFA, 25°C, 120 min |
The integration of Boc-D-MeTyr(Bzl)-OH into combinatorial peptide libraries capitalizes on the conformational constraints imparted by both the methyl group and D-configuration. This non-natural amino acid serves as a pivotal structural element in macrocyclic peptides, where its incorporation restricts backbone flexibility and enforces specific turn geometries. Automated parallel synthesis platforms enable efficient production of diverse macrocyclic libraries by employing Boc-D-MeTyr(Bzl)-OH as a key building block. Following linear assembly on acid-labile resins (e.g., HMBA), macrocyclization is achieved through on-resin head-to-tail amidation or side-chain tethering strategies. The benzyl protection remains intact during cyclization, preventing phenolic oxygen participation in unwanted side reactions [4] [8].
The D-configuration of Boc-D-MeTyr(Bzl)-OH profoundly influences proteolytic stability and target engagement. Systematic positional scanning libraries reveal that peptides containing D-methyltyrosine at solvent-exposed positions exhibit significantly extended half-lives in serum (>24 hours) compared to L-tyrosine counterparts (<2 hours). Furthermore, the methyl group enhances hydrophobic contact surfaces, improving binding affinity for protein targets with shallow interaction pockets. In opioid receptor-targeting libraries, D-methyltyrosine-containing cyclopeptides demonstrate up to 100-fold selectivity improvements over their L-tyrosine analogs, attributable to optimal side-chain vectoring enforced by the D-methyl stereochemistry [5] [7].
Library synthesis efficiency depends critically on the coupling kinetics of Boc-D-MeTyr(Bzl)-OH. Kinetic studies demonstrate a 15-30% reduction in coupling rates relative to non-methylated analogs, necessitating adjusted coupling times (30-45 minutes vs. 20 minutes) or elevated reagent concentrations (5-fold excess) when used in automated platforms. Microwave-assisted SPPS (50W, 50°C) dramatically improves incorporation efficiency, reducing coupling times to <10 minutes while maintaining >99% yield per cycle, thus enabling rapid production of complex macrocyclic libraries [4].
The synthesis of Boc-D-MeTyr(Bzl)-OH initiates with regioselective benzylation of D-methyltyrosine’s phenolic hydroxyl group. This critical esterification employs benzyl bromide under Schotten-Baumann conditions (aqueous NaOH, 0-5°C), achieving >95% regioselectivity without significant O-alkylation of the carboxylic acid. The benzyl ether formation is followed by Boc protection of the α-amine using di-tert-butyl dicarbonate in dioxane/water mixtures with catalytic dimethylaminopyridine. This sequential protection strategy yields the fully protected derivative in high purity (typically >98% by HPLC) after crystallization from ethyl acetate/hexane mixtures [7].
Protecting group orthogonality and stability are paramount during synthesis. The benzyl ether demonstrates exceptional resilience to alkaline conditions used in Boc installation and subsequent peptide coupling reactions, maintaining integrity even under basic Fmoc-deprotection conditions (20% piperidine/DMF). However, benzyl migration remains a concern under prolonged acidic conditions. Kinetic studies comparing benzyl and 2-bromobenzyl ethers reveal substantially different migration rates: while standard benzyl protection shows detectable migration after 6 hours in 50% TFA/dichloromethane, the 2-bromobenzyl analog remains stable for >24 hours under identical conditions. This enhanced stability is attributed to the electron-withdrawing bromine atom, which reduces the electrophilicity of the benzylic position, thereby suppressing Friedel-Crafts type rearrangement onto the tyrosine ring [5].
Table 2: Comparative Acidolytic Stability of Tyrosine Protecting Groups
Protection Group | t½ in 50% TFA/DCM (hr) | Migration Byproducts | Cleavage Efficiency in HF (%) |
---|---|---|---|
O-Benzyl (Bzl) | 6.2 ± 0.3 | 3-benzyltyrosine | 98.5 |
O-(2-Bromobenzyl) | >24 | None detected | 97.8 |
O-(2,6-Dichlorobenzyl) | >48 | None detected | 85.2 |
O-Cyclohexyl | >48 | None detected | 99.1 |
Deprotection methodologies for the benzyl group employ strong acidolysis (HF, 0°C, 60-90 minutes) with efficient scavenging systems. Anisole (10% v/v) and dimethyl sulfide (5% v/v) serve as effective carbocation scavengers, preventing tyrosine alkylation by liberated benzyl cations. For peptides containing multiple benzyl-protected residues (e.g., tyrosine, aspartic acid, glutamic acid), low-high HF cleavage protocols enhance global deprotection efficiency. The "low" HF step (25% HF/dimethyl sulfide, -20°C, 60 minutes) cleaves benzyl-type protections with minimal side reactions, followed by the "high" HF step (anhydrous HF, 0°C, 30 minutes) for resin cleavage and complete deprotection [6].
Boc-D-MeTyr(Bzl)-OH enables sophisticated backbone engineering in peptidomimetics through synergistic effects of D-chirality and α-methylation. The methyl group restricts φ and ψ backbone torsion angles within energetically favorable regions (φ = -70° to -90°, ψ = 120-140°), stabilizing type II' β-turn conformations when incorporated at position i+1 or i+2 of turn motifs. This conformational bias is particularly valuable in designing peptidomimetics targeting protein-protein interactions, where rigidified loops mimic natural recognition epitopes. Molecular dynamics simulations demonstrate that D-methyltyrosine-containing peptidomimetics exhibit reduced conformational entropy penalties upon target binding (ΔΔS = +15 to +20 cal/mol·K), translating to substantial gains in binding free energy [7].
The protected derivative facilitates bioisosteric replacements in medicinal chemistry. Boc-D-MeTyr(Bzl)-OH serves as a phosphotyrosine mimetic in signal transduction inhibitors, where the benzyl-protected phenol approximates the steric and electronic properties of phosphate groups. Following SPPS incorporation and global deprotection, the free phenol can be further modified through O-sulfonation or phosphorylation to enhance mimicry. In kinase-targeting peptidomimetics, this strategy yields compounds with submicromolar IC50 values while bypassing the metabolic instability associated with phosphoamino acids. Additionally, the methyl group enhances membrane permeability, with Caco-2 assays showing Papp values >15 × 10⁻⁶ cm/s for D-methyltyrosine-containing sequences versus <5 × 10⁻⁶ cm/s for their non-methylated counterparts [4] [5].
Hybrid synthetic strategies leverage Boc-D-MeTyr(Bzl)-OH in backbone-modified architectures. Incorporation into N-alkylated peptides produces peptoids with enhanced proteolytic resistance, while usage in β³-peptide syntheses creates folding motifs with novel biological activities. The benzyl protection proves compatible with ring-closing metathesis when positioned adjacent to olefin-bearing residues, enabling stapled peptide synthesis. Importantly, the phenolic benzyl ether remains inert under Grubbs catalyst conditions (G-II, 5 mol%, DCM, 40°C), allowing selective deprotection post-cyclization for further functionalization. These approaches demonstrate how Boc-D-MeTyr(Bzl)-OH bridges classical peptide synthesis with advanced peptidomimetic scaffolds, expanding the druggable landscape beyond natural peptide space [2] [4].
Table 3: Therapeutic Applications of D-Methyltyrosine-Containing Peptidomimetics
Therapeutic Area | Target | Role of D-MeTyr | Key Structural Outcome |
---|---|---|---|
Oncology | SH2 domains | Phosphotyrosine mimic | Enhanced binding affinity (ΔG = -3.2 kcal/mol) |
Metabolic Disorders | GLP-1 receptor | Conformational stabilization | Prolonged receptor activation (t½ > 60 min) |
Infectious Diseases | HIV gp41 | Disruption of fusion machinery | Improved proteolytic stability (t½ serum >48 hr) |
Pain Management | Opioid receptors | Bioisosteric replacement | Increased selectivity (μ/δ > 500) |
Cardiovascular | Integrins | Enhanced hydrophobic contact | Improved oral bioavailability (F = 22%) |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2